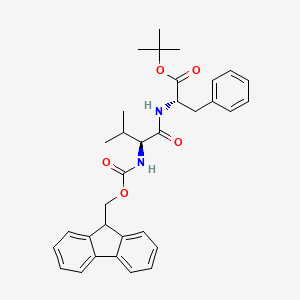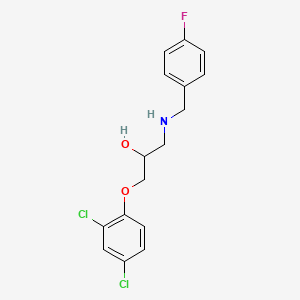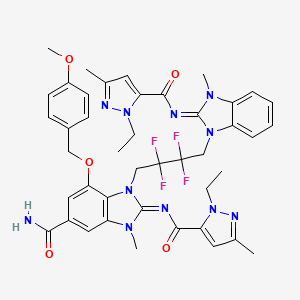
Fmoc-Val-Phe-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Val-Phe-Boc: is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis. The compound consists of three main components: fluorenylmethyloxycarbonyl (Fmoc), valine (Val), phenylalanine (Phe), and tert-butyloxycarbonyl (Boc). Each component plays a crucial role in protecting different functional groups during the synthesis process, ensuring the correct sequence and structure of the peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Coupling with Phenylalanine: The Fmoc-protected valine is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: The industrial production of Fmoc-Val-Phe-Boc follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.
Coupling Reactions: The compound undergoes coupling reactions with other amino acids or peptides using reagents like DCC or DIC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: DCC, DIC, HOBt.
Major Products Formed:
Fmoc Deprotection: Fluorenylmethanol and the free amine of valine.
Boc Deprotection: tert-Butanol and the free carboxyl group of phenylalanine.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-Val-Phe-Boc is widely used in the synthesis of peptides, providing protection to functional groups during the assembly of peptide chains.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mecanismo De Acción
Mechanism: The Fmoc group protects the amino group of valine, preventing unwanted reactions during peptide synthesis. The Boc group protects the carboxyl group of phenylalanine, ensuring the correct sequence of amino acids in the peptide chain .
Molecular Targets and Pathways: The compound interacts with various reagents and catalysts during the synthesis process, facilitating the formation of peptide bonds and the assembly of peptide chains .
Comparación Con Compuestos Similares
Fmoc-Val-OH: Similar to Fmoc-Val-Phe-Boc but lacks the phenylalanine and Boc protection.
Fmoc-Phe-OH: Contains phenylalanine but lacks valine and Boc protection.
Uniqueness: this compound is unique due to its combination of Fmoc, valine, phenylalanine, and Boc, providing multiple protective groups that facilitate the synthesis of complex peptides .
Propiedades
Fórmula molecular |
C33H38N2O5 |
|---|---|
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H38N2O5/c1-21(2)29(30(36)34-28(31(37)40-33(3,4)5)19-22-13-7-6-8-14-22)35-32(38)39-20-27-25-17-11-9-15-23(25)24-16-10-12-18-26(24)27/h6-18,21,27-29H,19-20H2,1-5H3,(H,34,36)(H,35,38)/t28-,29-/m0/s1 |
Clave InChI |
FMJAKMNXNWXJQP-VMPREFPWSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)


![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)







